Cas no 3967-57-5 (Ethyl Hydrocaffeate)

Ethyl Hydrocaffeate Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid,3,4-dihydroxy-, ethyl ester
- ETHYL HYDROCAFFEATE
- Ethyl 3,4-dihydroxyhydrocinnamate
- Ethyl dihydrocaffeate
- methyl hydrocaffeate
- 3,4-Dihydroxyhydrocinnamic acid ethyl ester
- Ethyl 3-(3,4-dihydroxyphenyl)propanoate
- 3,4-Dihydroxybenzenepropanoic acid ethyl ester
- NSC 158568
- NSC 619680
- NSC158568
- InChI=1/C11H14O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,12-13H,2,4,6H2,1H
- CHEMBL3093471
- NSC-619680
- NSC-158568
- DTXSID00192772
- FT-0711706
- 3967-57-5
- 34516-65-9
- SCHEMBL490911
- BDBM50062149
- Hydrocinnamic acid,4-dihydroxy-, ethyl ester
- NSC619680
- MHJZKZOOQLSKTN-UHFFFAOYSA-N
- EINECS 223-585-6
- 2,3-dihydro-1h-inden-2-ylisothiocyanate
- Benzenepropanoic acid,4-dihydroxy-, ethyl ester
- 0XR
- AKOS024319689
- NS00030645
- Ethyl 3-(3,4-dihydroxyphenyl)propionate
- Ethyl 3,4-dihydroxyhydrocinnamate, 99%
- Ethyl Hydrocaffeate
-
- Inchi: InChI=1S/C11H14O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,12-13H,2,4,6H2,1H3
- InChI Key: MHJZKZOOQLSKTN-UHFFFAOYSA-N
- SMILES: CCOC(CCC1C=CC(O)=C(O)C=1)=O
Computed Properties
- Exact Mass: 210.08900
- Monoisotopic Mass: 210.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.221
- Boiling Point: 360 ºC
- Flash Point: 139 ºC
- PSA: 66.76000
- LogP: 2.00940
Ethyl Hydrocaffeate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E945635-100mg |
Ethyl Hydrocaffeate |
3967-57-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
TRC | E945635-500mg |
Ethyl Hydrocaffeate |
3967-57-5 | 500mg |
$ 95.00 | 2022-06-05 | ||
A2B Chem LLC | AF56352-1g |
ETHYL HYDROCAFFEATE |
3967-57-5 | 1g |
$207.00 | 2024-04-20 | ||
A2B Chem LLC | AF56352-10g |
ETHYL HYDROCAFFEATE |
3967-57-5 | 10g |
$650.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582546-1g |
5-(3-Ethoxy-3-oxopropyl)-2-hydroxyphenyl 2-(3,4-dihydroxybenzyl)butanoate |
3967-57-5 | 98% | 1g |
¥1023.00 | 2024-05-15 | |
A2B Chem LLC | AF56352-2g |
ETHYL HYDROCAFFEATE |
3967-57-5 | 2g |
$288.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582546-5g |
5-(3-Ethoxy-3-oxopropyl)-2-hydroxyphenyl 2-(3,4-dihydroxybenzyl)butanoate |
3967-57-5 | 98% | 5g |
¥3887.00 | 2024-05-15 | |
TRC | E945635-1g |
Ethyl Hydrocaffeate |
3967-57-5 | 1g |
$ 160.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582546-250mg |
5-(3-Ethoxy-3-oxopropyl)-2-hydroxyphenyl 2-(3,4-dihydroxybenzyl)butanoate |
3967-57-5 | 98% | 250mg |
¥396.00 | 2024-05-15 | |
A2B Chem LLC | AF56352-5g |
ETHYL HYDROCAFFEATE |
3967-57-5 | 5g |
$507.00 | 2024-04-20 |
Ethyl Hydrocaffeate Related Literature
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on Ethyl Hydrocaffeate
Recent Advances in the Study of Ethyl Hydrocaffeate (3967-57-5): A Comprehensive Research Brief
Ethyl Hydrocaffeate (EHC), with the CAS number 3967-57-5, is a phenolic compound derived from hydrocaffeic acid. It has garnered significant attention in the chemical, biological, and pharmaceutical fields due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This research brief aims to synthesize the latest findings on EHC, focusing on its mechanisms of action, therapeutic potential, and recent advancements in its synthesis and application.
Recent studies have highlighted the role of EHC in mitigating oxidative stress and inflammation, which are key contributors to various chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that EHC effectively scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo models. These findings suggest that EHC could serve as a promising candidate for developing novel therapeutics targeting oxidative stress-related pathologies.
In addition to its biological activities, advancements in the synthetic pathways of EHC have been reported. A recent paper in *Organic & Biomolecular Chemistry* detailed an efficient enzymatic synthesis method for EHC using lipase-catalyzed esterification, which offers higher yields and greener processing compared to traditional chemical synthesis. This innovation not only enhances the scalability of EHC production but also aligns with the growing demand for sustainable pharmaceutical manufacturing practices.
Furthermore, preclinical studies have explored the pharmacokinetics and safety profile of EHC. Research published in *Drug Metabolism and Disposition* in 2024 revealed that EHC exhibits favorable bioavailability and low toxicity in animal models, supporting its potential for clinical translation. However, further studies are needed to elucidate its long-term effects and interactions with other drugs.
In conclusion, Ethyl Hydrocaffeate (3967-57-5) represents a multifaceted compound with significant therapeutic potential. Its antioxidant and anti-inflammatory properties, coupled with advancements in synthesis and safety profiling, position it as a valuable candidate for future drug development. Continued research is essential to fully unlock its clinical applications and integrate it into mainstream medical practice.
3967-57-5 (Ethyl Hydrocaffeate) Related Products
- 143536-52-1(Ethyl 5-(3-hydroxyphenyl)pentanoate)
- 62889-58-1(Ethyl 4-(4-hydroxyphenyl)butanoate)
- 23795-02-0(Ethyl 3-(4-hydroxyphenyl)propanoate)
- 61389-68-2(Methyl 3-(3-hydroxyphenyl)propanoate)
- 34708-60-6(Ethyl 3-(3-hydroxyphenyl)propanoate)
- 154044-13-0(Ethyl 5-(4-hydroxyphenyl)pentanoate)
- 160721-25-5(Ethyl 4-(3-Hydroxyphenyl)butyrate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)




